molecular formula C20H19ClN4O4S B5126650 2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5126650
M. Wt: 446.9 g/mol
InChI Key: MIKSJIOZXAZMFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting from simple precursors. For example, the synthesis of structurally related compounds has been achieved through reactions involving sulfonyl chlorides and amines in basic aqueous mediums, followed by various condensation reactions to introduce the desired functional groups (Abbasi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. X-ray crystallography studies have provided detailed insights into the geometry and molecular conformations of similar compounds. For instance, crystal structure analyses reveal the folded conformation about specific atoms, intramolecular hydrogen bonding stabilizing the structure, and the spatial arrangement of functional groups (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds are diverse, including esterification, nucleophilic substitution, and condensation reactions. These reactions allow the modification of the compound to introduce new functional groups or alter existing ones for specific applications. The reactivity is influenced by the electronic and steric effects of the substituents (Farouk et al., 2021).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are determined by the molecular structure. Compounds with similar structures have been found to exhibit significant solubility in common organic solvents, making them suitable for various pharmaceutical formulations (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for the compound's applications in chemical synthesis and potential biological activities. The presence of functional groups such as amides, sulfonamides, and pyrimidinyls significantly impacts these properties. Research has shown that modifications on the pyrimidine ring, for example, can influence the hydrogen bonding capabilities and overall reactivity of the compound (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-13-11-19(23-14(2)22-13)25-30(27,28)18-9-5-16(6-10-18)24-20(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKSJIOZXAZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

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